molecular formula C18H25ClN4O B2732656 1-(3,4-dimethylbenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride CAS No. 1184967-95-0

1-(3,4-dimethylbenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride

Cat. No.: B2732656
CAS No.: 1184967-95-0
M. Wt: 348.88
InChI Key: FBKPBOAUPCBSSO-UHFFFAOYSA-N
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Description

1-(3,4-dimethylbenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylbenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride typically involves the following steps:

    Formation of the Benzoyl Intermediate: The starting material, 3,4-dimethylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Piperazine Derivative Formation: The acid chloride is then reacted with 1-ethyl-1H-imidazole in the presence of a base such as triethylamine (TEA) to form the desired piperazine derivative.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylbenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylbenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dimethylbenzoyl)piperazine hydrochloride
  • 1-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride
  • 4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride

Uniqueness

1-(3,4-dimethylbenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride is unique due to the presence of both the 3,4-dimethylbenzoyl and 1-ethyl-1H-imidazol-2-yl groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O.ClH/c1-4-20-8-7-19-18(20)22-11-9-21(10-12-22)17(23)16-6-5-14(2)15(3)13-16;/h5-8,13H,4,9-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKPBOAUPCBSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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